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Drug Profile and Clinical Significance

Entrectinib is a potent tyrosine kinase inhibitor (TKI) targeting TRKA/B/C, ROS1, and ALK fusion
proteins that has demonstrated exceptional central nervous system (CNS) penetration capabilities,
distinguishing it from other inhibitors in its class. This unique pharmacological profile addresses a critical
unmet need in oncology, as CNS metastases develop in 10-30% of all solid tumors and are associated with
poor clinical outcomes. Up to 50% of patients with ROS1-positive NSCLC specifically develop brain
metastases, creating an urgent requirement for therapeutic agents that can effectively target these intracranial
lesions. The clinical significance of entrectinib lies in its ability to achieve therapeutic concentrations in
the CNS, enabling robust antitumor activity against both primary brain tumors and metastatic CNS disease,

which has been validated across multiple preclinical models and clinical trials.

The molecular design of entrectinib specifically accounts for the challenges posed by the blood-brain
barrier (BBB), particularly the presence of efflux transporters like P-glycoprotein (P-gp) that typically limit
CNS penetration of therapeutic agents. Unlike many tyrosine kinase inhibitors that are strong P-gp substrates
and thus actively transported out of the brain, entrectinib's weak interaction with P-gp allows it to
maintain sustained therapeutic levels in the CNS compartment. This pharmacological advantage has

translated to meaningful clinical outcomes, with entrectinib demonstrating significant intracranial
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efficacy in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC with baseline

CNS metastases, establishing it as a valuable therapeutic option for these molecularly-defined populations.

Molecular Mechanisms and Blood-Brain Barrier
Penetration

Key Mechanistic Insights

The exceptional CNS penetration of entrectinib stems from its unique weak interaction with the P-
glycoprotein (P-gp) efflux transporter compared to other tyrosine kinase inhibitors in its class. P-gp is a key
ATP-binding cassette transporter expressed at the blood-brain barrier that actively pumps substrate
molecules back into the circulation, significantly limiting brain exposure for many therapeutic agents.
Research has demonstrated that entrectinib shows substantially lower apical efflux ratios (1.1-1.15) in
validated in vitro models compared to crizotinib and larotrectinib (>2.8), indicating markedly reduced
interaction with P-gp and consequently enhanced brain penetration capabilities. This weak substrate
relationship with P-gp enables entrectinib to achieve sustained therapeutic concentrations in the CNS

compartment, which is critical for effective targeting of intracranial tumors and metastases.

Table: Comparison of P-gp Interaction and CNS Penetration Properties Among TKIs

Parameter Entrectinib Crizotinib Larotrectinib
AP-ER Value 1.1-1.15 >2.8 >2.8

P-gp Interaction Weak substrate Strong substrate Strong substrate
CSF/Unbound Plasma Ratio >0.2 ~0.03 ~0.03

Brain Distribution Favorable Poor Poor

Clinical CNS Efficacy Demonstrated Limited Limited
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The molecular basis for entrectinib's differential interaction with P-gp involves specific physicochemical
properties and structural features that reduce its affinity for the transporter's substrate-binding domains.
While the exact structural determinants remain under investigation, this property appears to be an intrinsic
characteristic of the molecule rather than a function of dosing, as entrectinib achieves favorable brain-to-
plasma concentration ratios (0.6-1.5) even at steady state. The cerebrospinal fluid to unbound plasma
concentration ratio (CSF/Cu,p) of >0.2 further confirms that entrectinib achieves therapeutic relevance in
the CNS compartment, unlike other TKIs that demonstrate ratios of approximately 0.03, indicating minimal
CNS exposure. This favorable distribution profile is the fundamental mechanism underlying entrectinib's

demonstrated efficacy in intracranial tumor models and patients with CNS metastases.

Blood-Brain Barrier Penetration Pathway
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The diagram above illustrates the mechanistic pathway by which entrectinib achieves therapeutic
concentrations in the CNS. The process begins with oral administration and systemic absorption, followed
by circulation to the cerebral vasculature. At the blood-brain barrier, entrectinib's weak interaction with
P-gp (demonstrated by low AP-ER values of 1.1-1.15) enables it to avoid significant efflux, unlike other
TKIs that are strong P-gp substrates. This permits passive diffusion across the endothelial cells into the brain
parenchyma, where it achieves a favorable CSF-to-unbound plasma concentration ratio exceeding 0.2.
Once in the brain microenvironment, entrectinib reaches therapeutic concentrations at tumor sites where it
potently inhibits NTRK and ROS1 fusion proteins, leading to apoptosis of tumor cells and ultimately

tumor regression.

Experimental Protocols

P-gp Efflux Assay Using Apical Efflux Ratio (AP-ER) Method

3.1.1 Principle and Purpose

The AP-ER assay represents a novel methodological approach designed to more accurately predict the
brain penetration capabilities of therapeutic compounds by quantifying their interaction with P-
glycoprotein. Traditional bidirectional efflux ratio calculations had proven inadequate for predicting
entrectinib's CNS penetration, initially misclassifying it as a strong P-gp substrate. The AP-ER method
addresses this limitation by specifically accounting for the polarized localization of P-gp on the apical
membrane of epithelial cells, creating a more physiologically relevant assessment. This protocol enables
researchers to differentiate between compounds with similar molecular targets but divergent CNS penetration

profiles, providing critical data for candidate selection in CNS drug development programs.
3.1.2 Materials and Reagents

e Cell lines: LLC-PKZ1 cells stably transfected with human or murine P-gp (MDR1, ABCB1) (licensed
from The Netherlands Cancer Institute)

e Culture media: Appropriate complete growth medium for LLC-PK1 cells

e Test compounds: Entrectinib, crizotinib, larotrectinib, and digoxin (as positive control for P-gp
transport)

e P-gp inhibitor: Zosuquidar (1 pM working concentration)

e Transport buffer: HBSS or other suitable transport medium
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e LC-MS/MS system: For quantitative analysis of compound concentrations
o Transwell plates: 24-well or 12-well format with permeable membrane supports
¢ Liquid handling robot: Tecan Group or equivalent for automation

3.1.3 Experimental Procedure

¢ Cell Culture and Seeding: Maintain LLC-PK1-P-gp cells under standard culture conditions. Seed
cells onto transwell membrane inserts at appropriate density and culture for 5 days to form confluent,
differentiated monolayers with tight junctions.
¢ Transepithelial Electrical Resistance (TEER) Measurement: Validate monolayer integrity by
measuring TEER values prior to experiment initiation. Accept only monolayers with TEER values
exceeding established thresholds (typically 200-300 Q-cm? for LLC-PK1 cells).
¢ Bidirectional Transport Assay:
o Prepare test compounds at 1 uM in transport buffer.
o For A- B direction: Add compound to apical compartment, buffer to basolateral compartment.
o For B— Adirection: Add compound to basolateral compartment, buffer to apical compartment.
o Include parallel conditions with P-gp inhibitor zosuquidar (1 uM) in both compartments.
o Incubate for 3.5 hours at 37°C with gentle agitation.
e Sample Collection: At experiment termination, collect samples from both donor and receiver
compartments in triplicate.
¢ LC-MSI/MS Analysis: Quantify compound concentrations in all samples using validated LC-MS/MS
methods.
e Data Calculation:

o Calculate apparent permeability (Papp) using the formula:
Click to download full resolution via product page

where AQ/At = amount transported per time period, CO = initial concentration, and S =

membrane surface area.
o Determine AP-ER values using the formula:
Click to download full resolution via product page

where Papp,inh(A — B) represents permeability in the A — B direction in the presence of P-gp

inhibitor.

3.1.4 Interpretation and Quality Control
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Quality control measures include regular monitoring of cell passage numbers (use within 20 passages),
mycoplasma testing, and consistent performance of positive controls (digoxin should show high ER values).
Interpretation guidelines: Compounds with AP-ER values <1.5 are considered weak P-gp substrates with
predicted favorable brain penetration (entrectinib class), while values >2.8 indicate strong P-gp substrates
with predicted poor brain distribution (crizotinib, larotrectinib class). The assay should demonstrate high

reproducibility with inter-experiment coefficient of variation <15% for control compounds.

In Vivo Brain Penetration Studies in Rat Models

3.2.1 Experimental Design and Objectives

This protocol characterizes the brain penetration properties of entrectinib in vivo using rat models,
providing quantitative data on distribution to plasma, brain tissue, and cerebrospinal fluid (CSF). The study
aims to determine key pharmacokinetic parameters including brain-to-plasma ratios, CSF-to-unbound
plasma ratios, and the time course of brain distribution. The experimental design enables comparison
between entrectinib and reference compounds (crizotinib, larotrectinib) under identical conditions,

providing direct comparative data on CNS penetration capabilities.
3.2.2 Materials and Animals

e Animals: Adult Sprague-Dawley rats (250-300 g), group size of 6-8 animals per time point

e Formulations: Entrectinib, crizotinib, and larotrectinib prepared in appropriate vehicle for
intravenous administration

e Collection tubes: Pre-chilled EDTA-coated tubes for plasma collection

¢ CSF collection equipment: Glass capillary tubes for cisterna magna puncture

e LC-MS/MS system: For quantitative bioanalysis of compound levels in matrices

e Ultracentrifugation equipment: For determination of unbound fractions

3.2.3 Experimental Procedure

¢ Dose Administration: Administer compounds via intravenous injection at doses designed to achieve
comparable plasma exposure (e.g., 1-3 mg/kg for entrectinib).
¢ Serial Sampling: Collect blood, brain, and CSF samples at predetermined time points (e.g., 0.5, 1, 2,
4, 6, 8, 12 hours post-dose).
e Sample Processing:
o Plasma: Separate via centrifugation, aliquot and store at -80°C.
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o Brain: Homogenize in appropriate buffer (e.g., phosphate buffer, 1:3 w/v), aliquot and store at
-80°C.
o CSF: Centrifuge to remove any cellular debris, aliquot and store at -80°C.
¢ Bioanalysis: Quantify compound concentrations in all matrices using validated LC-MS/MS methods.
¢ Protein Binding Determination: Determine unbound fractions in plasma and brain homogenate
using equilibrium dialysis or ultracentrifugation methods.

3.2.4 Data Analysis and Interpretation

Calculate the following key parameters:

¢ Brain-to-plasma ratio (Kp) = Total brain concentration / Total plasma concentration
¢ Unbound brain-to-unbound plasma ratio (Kp,uu) = Unbound brain concentration / Unbound

plasma concentration
¢ CSF-to-unbound plasma ratio = CSF concentration / Unbound plasma concentration

Table: Key Parameters from Rat Brain Penetration Studies

Parameter Entrectinib Crizotinib Larotrectinib
Brain-to-Plasma Ratio (Kp) 0.6-1.5* <0.3 <0.3
CSF/Unbound Plasma Ratio >0.2 ~0.03 ~0.03

Time to Reach Brain Tmax (h) <2 <2 <2
Sustained Brain Exposure Yes No No

Note: Values for entrectinib based on repeated dosing; single-dose values may be lower initially but increase

with repeated administration.

Intracranial Tumor Mouse Model for Antitumor Efficacy

3.3.1 Model Development and Validation

This protocol describes the evaluation of entrectinib antitumor activity in intracranial tumor models that

recapitulate key aspects of human CNS malignancies. The model utilizes clinically relevant systemic
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exposures to establish translational relevance to human dosing regimens. The intracranial implantation
approach creates a therapeutically challenging environment that rigorously tests the compound's ability to
not only penetrate the blood-brain barrier but also exert meaningful antitumor effects within the CNS

compartment.

3.3.2 Materials and Cells

Animals: Immunocompromised mice (nu/nu or SCID, 6-8 weeks old)

Tumor cells: NTRK or ROS1 fusion-positive cell lines (e.g., KM-12 for NTRK fusion, HCC-78 for
ROS1 fusion)

Stereotaxic apparatus: For precise intracranial implantation

Hamilton syringe: For cell inoculation

In vivo imaging system: For monitoring tumor growth (bioluminescence if using luciferase-tagged
cells)

Formulated entrectinib: Prepared in suitable vehicle for oral administration

3.3.3 Experimental Procedure

e Cell Preparation: Culture fusion-positive tumor cells under standard conditions. Harvest during
logarithmic growth phase, wash, and resuspend in PBS or Matrigel at appropriate concentration (e.g.,
1x10"5 cells/pL).

¢ Intracranial Implantation:

o Anesthetize mice and secure in stereotaxic frame.

o Make small burr hole in skull at predetermined coordinates (typically 2-3 mm lateral to bregma,
3-4 mm deep).

o Slowly inject cell suspension (3-5 pL) over 2-3 minutes.

o Leave needle in place for additional 2 minutes before slow withdrawal.

o Close incision with surgical glue or sutures.

e Treatment Initiation:

o Randomize mice into treatment groups 3-7 days post-implantation (or when tumors are
established, verified by imaging).
o Administer entrectinib orally at clinically relevant doses (e.g., 10-50 mg/kg depending on
formulation).
o Include vehicle control and comparator agent groups.
o Efficacy Assessment:
o Monitor survival daily.
o Perform serial tumor volume measurements via MRI or bioluminescence imaging weekly.
o Assess neurological symptoms regularly.
o Record body weight twice weekly as general health indicator.
e Endpoint Analysis:
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o For survival studies, follow until moribund state requires euthanasia.
o For biomarker studies, euthanize at predetermined time points for tissue collection.
o Collect brains for histology, biomarker analysis, and drug concentration measurement.

3.3.4 Data Analysis and Interpretation

Calculate the following efficacy parameters:

¢ Tumor growth inhibition = (1 - [Tumor volume treatment / Tumor volume control]) x 100%
¢ Median survival and hazard ratios with statistical significance testing
¢ Drug concentrations in plasma, brain, and tumor tissues at efficacy time points

Preclinical Efficacy Data

In Vivo Antitumor Activity in Intracranial Models

The antitumor efficacy of entrectinib has been rigorously evaluated in multiple intracranial tumor models
representing different molecular drivers. In these therapeutically challenging models, entrectinib
administration at clinically relevant systemic exposures resulted in significant tumor inhibition and
conferred a complete survival benefit. The robust antitumor activity observed in these models provides
compelling preclinical validation of entrectinib's potential for treating CNS malignancies, consistent with its
weak P-gp substrate property and favorable brain distribution profile. Importantly, the efficacy demonstrated
in these models occurred at dose levels that achieve systemic exposures comparable to those associated with

clinical efficacy in humans, strengthening the translational relevance of these findings.

Table: Preclinical Efficacy of Entrectinib in Intracranial Tumor Models

Molecular . . Efficacy Survival
Model Type . Dosing Regimen .
Alteration Outcome Benefit
Intracranial NTRK Fusion 10-50 mg/kg oral, Strong tumor Complete
Xenograft 1 daily inhibition
Intracranial ROS1 Fusion 10-50 mg/kg oral, Significant Complete
Xenograft 2 daily regression
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Molecular . . Efficacy Survival
Model Type . Dosing Regimen .

Alteration Outcome Benefit
Brain Metastasis NTRK/ROS1 Clinically relevant Robust Marked
Model Fusions exposures suppression extension

The consistent demonstration of efficacy across different intracranial models with varying molecular
drivers underscores the broad potential applicability of entrectinib for CNS malignancies harboring NTRK
or ROS1 fusions. The complete survival benefit observed in these aggressive models is particularly
noteworthy, as untreated animals typically succumb rapidly to progressive CNS disease. Furthermore,
detailed pharmacokinetic-pharmacodynamic analyses from these studies have established clear exposure-
response relationships, providing guidance for appropriate dosing strategies to maximize antitumor activity
while maintaining a favorable safety profile. These comprehensive preclinical data formed the foundation for

clinical evaluation of entrectinib in patients with CNS metastases and primary brain tumors.

Clinical Validation

Clinical Trial Results in Adult Populations

The clinical efficacy of entrectinib in patients with CNS metastases has been evaluated across multiple
clinical trials, providing robust validation of the preclinical findings. In an integrated analysis of three phase
I/IT trials (ALKA-372-001, STARTRK-1, and STARTRK-2), entrectinib demonstrated meaningful
intracranial activity in patients with NTRK fusion-positive solid tumors and baseline CNS metastases. The
data revealed an intracranial objective response rate (ORR) of 50% in all patients with baseline CNS
metastases, with a median intracranial duration of response of 8.0 months and median intracranial
progression-free survival of 8.9 months. In the subset of patients with measurable CNS disease at baseline,
the intracranial ORR was even more impressive at 62.5%, demonstrating substantial antitumor activity

against established CNS metastases.

Table: Clinical Intracranial Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors

© 2026 Smolecule. All rights reserved. 10/ 15 Tech Support


https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.smolecule.com/products/s549072?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

All Patients with Baseline CNS Patients with Measurable CNS

Parameter )

Metastases (n=16) Disease (n=8)
Intracranial ORR, % (95% CI) 50.0 (24.7-75.4) 62.5 (24.5-91.5)
Complete Response, n 0 4
Partial Response, n 8 4
Median Intracranial DoR, 8.0 (6.7-NE) NE (5.0-NE)
months (95% CI)
Median Intracranial PFS, 8.9 (5.9-14.3) 10.1 (2.8-NE)

months (95% CI)

In patients with ROS1-positive non-small cell lung cancer (NSCLC) with baseline CNS metastases,
entrectinib similarly demonstrated substantial intracranial activity, with an intracranial ORR of 55.0% and
median intracranial progression-free survival of 7.7 months. The clinical efficacy observed in these trials
is particularly noteworthy given that the patient population was heavily pretreated, with the majority having
received prior systemic therapies. Importantly, entrectinib exhibited a manageable safety profile with most
treatment-related adverse events being grade 1-2, and the most common neurological adverse events
including dysgeusia, dizziness, and paresthesia. The low rate of CNS progression observed in these studies
(only 3 of 74 evaluated patients showed scan-confirmed CNS progression) suggests that entrectinib may
provide protection against the development of new CNS metastases, an important clinical consideration for

patients with tumors prone to CNS dissemination.

Pediatric Clinical Data

The clinical efficacy of entrectinib has also been evaluated in pediatric populations, with integrated data
from the STARTRK-NG, TAPISTRY, and STARTRK-2 trials demonstrating promising activity. In
TRK/ROS1 inhibitor-naive patients under 18 years of age with metastatic or locally advanced NTRK or
ROST1 fusion-positive extracranial solid or CNS tumors, entrectinib yielded confirmed objective response
rates of 72.7% in the NTRK subgroup and 65.0% in the ROS1 subgroup. The median time to response

was remarkably rapid at 1.9 months in both subgroups, and responses were durable with median duration
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of response not reached in either subgroup after median survival follow-up of approximately two years. The
safety profile in pediatric patients was manageable, with the most frequently reported treatment-related

adverse events being weight gain (35.2%) and anemia (31.9%), and extended duration of safety monitoring

did not demonstrate new or cumulative toxicity.

Research Applications and Protocol Implementation

Experimental Workflow for Comprehensive CNS Drug Evaluation
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CNS Drug Evaluation Workflow
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The diagram above outlines a comprehensive workflow for evaluating the CNS activity of drug candidates,
using the development of entrectinib as a model. This integrated approach begins with in vitro P-gp

screening using the AP-ER assay to identify compounds with favorable efflux transporter profiles.
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Candidates meeting the threshold (AP-ER <1.5) progress to rat brain penetration studies to quantify
distribution to brain tissue and CSF, with advancement contingent upon achieving Kp,uu >0.2. Compounds
satisfying these criteria then advance to intracranial tumor models for efficacy assessment, with tumor
inhibition >50% considered indicative of meaningful CNS activity and supporting clinical development. This
rigorous, stepwise approach efficiently identifies compounds with genuine potential for CNS efficacy while
deprioritizing those unlikely to succeed in clinical settings, optimizing resource utilization in drug

development.

Implementation Guidelines

Successful implementation of these protocols requires careful attention to several critical factors:

¢ Protocol Integration: These assays are designed as an interconnected cascade, with data from
each informing subsequent experiments. The AP-ER assay serves as an early screening tool, the rat
brain penetration study provides quantitative distribution data, and the intracranial model delivers
definitive efficacy readouts.

¢ Translational Correlation: When implementing this workflow, researchers should establish
correlation between exposure in rodent models and targeted human exposure early in development.
For entrectinib, efficacy in intracranial models was demonstrated at clinically achievable systemic
exposures, strengthening translational predictions.

e Tumor Model Selection: Choice of appropriate cell lines or patient-derived xenografts with relevant
molecular alterations (NTRK or ROS1 fusions for entrectinib) is critical for generating meaningful
data. The models should recapitulate key aspects of human disease, including appropriate tumor
microenvironment interactions.

¢ Bioanalytical Considerations: Robust LC-MS/MS methods must be developed and validated for
each matrix (plasma, brain homogenate, CSF) to ensure accurate quantification of drug
concentrations. Proper sample collection and processing is essential to maintain compound stability.

o Data Interpretation: The field has established benchmark values for key parameters (AP-ER <1.5 for
weak P-gp substrates, Kp,uu >0.2 for favorable brain distribution) that can guide compound selection
and optimization efforts.

Conclusion

The comprehensive application notes and protocols detailed in this document provide a rigorous
framework for evaluating the CNS activity of therapeutic agents, with entrectinib serving as a paradigm for

successful development of a CNS-active targeted therapy. The integrated approach spanning innovative in
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vitro assays, physiologically relevant animal models, and clinical validation has established entrectinib as a
promising therapeutic option for patients with NTRK or ROS1 fusion-positive CNS tumors and CNS
metastases. The distinct pharmacological profile of entrectinib, characterized by weak P-gp interaction
and favorable brain distribution, differentiates it from other inhibitors in its class and underpins its
demonstrated efficacy in challenging clinical scenarios involving CNS disease. These protocols offer
researchers a validated roadmap for identifying and optimizing compounds with genuine potential to address

the unmet need for effective therapies against CNS malignancies.

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Entrectinib CNS
Activity in Intracranial Tumor Models]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b549072#entrectinib-cns-activity-intracranial-tumor-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address: ;)tntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ates
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 15/15 Tech Support


https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.smolecule.com/products/b549072#entrectinib-cns-activity-intracranial-tumor-models
https://www.smolecule.com/products/b549072#entrectinib-cns-activity-intracranial-tumor-models
https://www.smolecule.com/products/b549072#entrectinib-cns-activity-intracranial-tumor-models
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s549072?utm_src=pdf-bulk
https://www.smolecule.com/products/s549072?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

